molecular formula C15H22N4O3 B12220044 1-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one

1-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one

Cat. No.: B12220044
M. Wt: 306.36 g/mol
InChI Key: KDDONDZXEJYIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a morpholine ring, and a pyrazinone core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Formation of the Morpholine Ring: The morpholine ring is often synthesized via the reaction of diethanolamine with an appropriate halogenated compound.

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the condensation of appropriate amines with diketones or other suitable precursors.

    Coupling Reactions: The final step involves coupling the piperidine and morpholine rings with the pyrazinone core using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the rings, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one: shares structural similarities with other piperidine and morpholine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. The presence of both piperidine and morpholine rings, along with the pyrazinone core, allows for diverse interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

1-methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrazin-2-one

InChI

InChI=1S/C15H22N4O3/c1-17-8-5-16-13(15(17)21)19-9-10-22-12(11-19)14(20)18-6-3-2-4-7-18/h5,8,12H,2-4,6-7,9-11H2,1H3

InChI Key

KDDONDZXEJYIIS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2CCOC(C2)C(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.